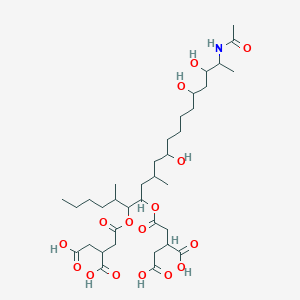
Fumonisin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisin a1 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Detection and Quantification
Analytical Techniques
Recent advancements in analytical chemistry have facilitated the detection and quantification of FA1 in agricultural products. High-resolution liquid chromatography coupled with Orbitrap mass spectrometry has been employed to identify and quantify FA1 alongside its analogs (FA2 and FA3) in corn samples. This method provides high sensitivity and specificity, essential for monitoring mycotoxin levels in food supplies .
Case Study: Corn Contamination
A study conducted on corn samples revealed the presence of FA1, highlighting the need for regular monitoring in agricultural practices. The detection methods utilized not only confirmed the presence of FA1 but also established baseline contamination levels, which are crucial for regulatory purposes .
Toxicological Studies
Health Implications
FA1 is associated with various health risks, including hepatotoxicity and carcinogenicity. Research indicates that fumonisins disrupt sphingolipid metabolism, which can lead to cell death and other adverse effects in both humans and animals .
In Vitro Studies
In vitro studies have demonstrated that FA1 can inhibit ceramide synthase activity, leading to an accumulation of sphinganine and sphinganine-1-phosphate, which are biomarkers for fumonisin exposure. These findings suggest that exposure to FA1 may contribute to the development of diseases such as esophageal cancer .
Remediation Strategies
Enzymatic Degradation
One promising area of research involves the use of enzymes for the degradation of fumonisins, including FA1. Enzymes such as FB1 hydr have shown efficacy in degrading fumonisins in contaminated matrices, including corn and animal feed. This enzymatic approach is advantageous as it minimizes the formation of harmful by-products compared to chemical degradation methods .
Case Study: Enzyme Efficacy
In a controlled study, FB1 hydr was able to degrade FA1 effectively under various pH conditions (pH 5-8) and temperatures (37ºC to 90ºC). The enzyme maintained its activity across these varying conditions, indicating its potential for practical applications in food safety management .
Agricultural Implications
Impact on Livestock
FA1 contamination poses significant risks not only to human health but also to livestock. The presence of fumonisins in animal feed can result in reduced growth rates and increased mortality rates among livestock. Therefore, understanding the levels of FA1 in feed is critical for ensuring animal health and productivity.
Regulatory Framework
Given the health risks associated with fumonisin contamination, regulatory agencies worldwide have established guidelines for permissible levels of fumonisins in food products. Continuous monitoring and research into effective remediation strategies are essential components of these regulatory frameworks.
Summary Table: Key Findings on this compound
| Aspect | Details |
|---|---|
| Detection Method | High-resolution liquid chromatography with Orbitrap mass spectrometry |
| Health Risks | Hepatotoxicity, carcinogenicity |
| Toxicological Mechanism | Inhibition of ceramide synthase; disruption of sphingolipid metabolism |
| Remediation Strategy | Enzymatic degradation using FB1 hydr |
| Regulatory Status | Guidelines established by various health authorities |
Eigenschaften
CAS-Nummer |
117415-48-2 |
|---|---|
Molekularformel |
C36H61NO16 |
Molekulargewicht |
763.9 g/mol |
IUPAC-Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChI-Schlüssel |
ADACAMXIRQREOB-XUJMDKETSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Key on ui other cas no. |
117415-48-2 |
Synonyme |
fumonisin A1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















